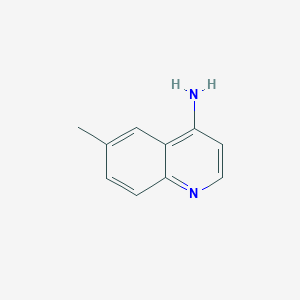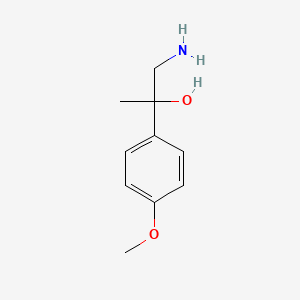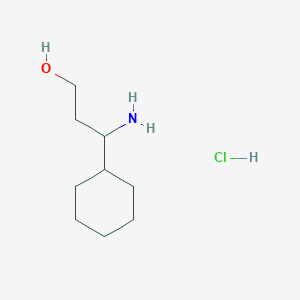
4-Amino-6-méthylquinoléine
Vue d'ensemble
Description
4-Amino-6-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H10N2. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities .
Applications De Recherche Scientifique
4-Amino-6-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biological assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . For instance, a series of 3-carbamido-4-amino quinolines targeted the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases .
Mode of Action
Quinoline derivatives generally attain high and selective activity through different mechanisms of action . For example, 3-carbamido-4-amino quinolines inhibited more than 80% of TbrPDEB1, exhibiting IC 50 in the range 3.5–6.4 μM .
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of bioactivities .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used .
Result of Action
Quinoline derivatives are known to have low toxicity on human cells and exhibit a broad spectrum of bioactivities .
Action Environment
The suzuki–miyaura cross-coupling reaction used in the synthesis of quinoline derivatives is known for its mild reaction conditions .
Analyse Biochimique
Biochemical Properties
4-Amino-6-methylquinoline plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme cyclic nucleotide phosphodiesterase (TbrPDEB1), where derivatives of 4-Amino-6-methylquinoline have shown significant inhibitory activity . This interaction is essential for understanding the compound’s potential therapeutic applications, particularly in targeting diseases caused by protozoan parasites.
Cellular Effects
The effects of 4-Amino-6-methylquinoline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Amino-6-methylquinoline derivatives have demonstrated antimicrobial activity by disrupting the cellular processes of bacteria and fungi . Additionally, its impact on cell signaling pathways can lead to altered gene expression, affecting cellular growth and proliferation.
Molecular Mechanism
At the molecular level, 4-Amino-6-methylquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with cyclic nucleotide phosphodiesterase results in enzyme inhibition, which can disrupt the normal cellular functions of pathogens . Furthermore, 4-Amino-6-methylquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-methylquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-6-methylquinoline remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to 4-Amino-6-methylquinoline in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 4-Amino-6-methylquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions . Studies have identified threshold effects, where the compound’s efficacy and safety are balanced, providing valuable insights for its potential therapeutic applications.
Metabolic Pathways
4-Amino-6-methylquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function . Understanding the metabolic pathways of 4-Amino-6-methylquinoline is essential for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Amino-6-methylquinoline within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 4-Amino-6-methylquinoline plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 4-Amino-6-methylquinoline is crucial for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with suitable reagents. For instance, the Skraup synthesis, which uses glycerol and sulfuric acid, is a classical method for quinoline synthesis . Another method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of 4-Amino-6-methylquinoline often involves the use of catalytic systems to enhance yield and reduce reaction times. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolines, which have significant biological activities .
Comparaison Avec Des Composés Similaires
4-Aminoquinoline: Known for its antimalarial properties.
6-Methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
4,5-Bis(dimethylamino)quinoline: Known for its proton sponge properties.
Uniqueness: 4-Amino-6-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl group on the quinoline ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
6-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZFMMDHZCOFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589044 | |
| Record name | 6-Methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874589-77-2 | |
| Record name | 6-Methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)
![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)





![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)




